(4-Fluorophenyl)methanesulfonic acid
Description
Historical Trajectory of Fluorinated Sulfonic Acids in Chemical Science
The historical trajectory of fluorinated sulfonic acids in chemical science dates back to the mid-20th century, primarily driven by the development of per- and polyfluoroalkyl substances (PFAS). Early milestones include the discovery of polychlorotrifluoroethylene (PCTFE) in 1934 and polytetrafluoroethylene (PTFE), popularly known as Teflon, which gained commercial popularity for its non-stick and highly stable properties nih.gov. Perfluorooctane (B1214571) sulfonic acid (PFOS) and perfluorohexane (B1679568) sulfonic acid (PFHxS) are prominent examples of fluorinated sulfonic acids discovered later, with 3M beginning production of PFOS-based compounds by electrochemical fluorination in 1949 nih.gov. These compounds found widespread applications as surfactants and in materials designed to resist heat, oil, stains, grease, and water nih.govnih.gov. Research into perfluorinated sulfonic acid (PFSA) ionomers, such as Nafion, has been a driving force since the 1970s, particularly for their use as solid-electrolytes in electrochemical technologies like polymer-electrolyte fuel cells (PEFCs) and in the chlor-alkali industry fishersci.ca.
Parallel to the development of fluorinated sulfonic acids, methanesulfonic acid (MSA) itself has a notable history as the simplest alkanesulfonic acid. Discovered by Hermann Kolbe between 1842 and 1845, MSA has evolved from a specialty chemical to a "green acid" in the past quarter-century nih.govgoogleapis.com. Its strong acidity, low vapor pressure, non-oxidizing nature, high chemical and thermal stability, and commendable biodegradability have led to its increasing interest as a reagent and solvent, particularly in applications where traditional mineral acids pose environmental or handling challenges nih.govnih.gov. Modern synthesis processes, such as the direct reaction between methane (B114726) and oleum (B3057394) developed by Grillo-Werke AG and commercialized by BASF, have made MSA more economically viable for large-scale production, further solidifying its role in green chemistry nih.gov.
While the broader classes of fluorinated sulfonic acids and methanesulfonic acid have rich historical contexts and diverse applications, specific historical accounts or extensive early research focused on (4-Fluorophenyl)methanesulfonic acid itself are not widely documented. Its study likely falls within the more contemporary exploration of tailored organofluorine compounds and advanced catalyst or material intermediates.
Contemporary Significance of this compound in Advanced Chemical Synthesis and Material Science
The contemporary significance of this compound primarily stems from the combined attributes of its component functionalities: the 4-fluorophenyl group and the methanesulfonic acid moiety. While direct, detailed research on this specific compound's applications remains limited in the general literature, its structure suggests several areas of potential relevance in advanced chemical synthesis and material science.
In Advanced Chemical Synthesis: The methanesulfonic acid (MSA) group is a potent Brønsted acid and a versatile catalyst for various organic reactions, including esterification, alkylation, and polymerization reactions nih.gov. MSA's high solubility of metal salts and excellent electrical conductivity in concentrated solutions make MSA-based electrolytes beneficial in electrochemical applications, such as electrodeposition of tin and tin-lead solders nih.govnih.gov. The presence of a 4-fluorophenyl group introduces specific electronic and steric properties. Fluorine is a highly electronegative atom, and its substitution on an aromatic ring can significantly influence the acidity, reactivity, and regioselectivity of chemical reactions. For instance, fluorinated aromatic compounds are crucial building blocks in pharmaceuticals and agrochemicals due to fluorine's ability to modulate metabolic stability, lipophilicity, and binding affinity nih.govnih.gov. This compound could therefore act as a specialized acid catalyst or a reagent in reactions requiring specific electronic activation or deactivation of aromatic systems, potentially enabling novel synthetic routes or improving yields in processes like Friedel-Crafts reactions or cyclizations where methanesulfonic acid is already known to be effective. Its properties might lend itself to being a component in multi-component reactions (MCRs), which are valued for efficiency and complexity in organic synthesis.
In Material Science: The combination of fluorination and a sulfonic acid group suggests potential applications in material science. Sulfonic acid groups are known for their strong acidic nature and ability to impart hydrophilicity and ionic conductivity to polymers, making them suitable for use in ion-exchange membranes, proton-exchange membranes (e.g., in fuel cells), and conductive polymers fishersci.ca. Fluorination, on the other hand, can enhance thermal stability, chemical inertness, and hydrophobicity/oleophobicity in materials, properties critical for high-performance polymers and coatings nih.govnih.gov. While perfluorinated sulfonic acids (PFSAs) like Nafion are well-established in this regard, this compound, with its non-perfluorinated chain and the presence of a benzene (B151609) ring, could offer a different balance of properties. It might be explored as a functional monomer or additive in polymer synthesis to create novel materials with tailored surface properties, chemical resistance, or unique electrochemical characteristics. For instance, it could be incorporated into polymers to enhance proton conductivity or create surfaces with specific interactions, potentially relevant in fields such as advanced coatings, membranes for separations, or components in energy storage devices. Its role might be as a unique "green" acid catalyst for polymerization processes, leveraging MSA's established utility in resin and polymer production.
Overarching Research Questions and Objectives
Given the limited direct information on this compound, overarching research questions would focus on fundamental characterization and exploration of its potential utility:
Synthesis and Characterization: What are the most efficient and scalable synthetic pathways to produce this compound? What are its precise physicochemical properties (e.g., pKa, solubility across various solvents, thermal stability, spectroscopic data), and how do these compare to unsubstituted methanesulfonic acid and other fluorinated sulfonic acids?
Catalytic Activity: How does the 4-fluorophenyl substituent influence the catalytic activity and selectivity of the methanesulfonic acid moiety in various organic transformations (e.g., esterifications, alkylations, cyclizations)? Can it serve as a more selective or environmentally benign catalyst compared to existing acids for specific reactions?
Material Science Integration: Can this compound be effectively incorporated into polymer matrices or used as a monomer to produce novel materials? What unique properties (e.g., enhanced proton conductivity, specific surface energy, thermal stability, chemical resistance) does its incorporation impart to these materials, and how do they perform in relevant applications (e.g., membranes, coatings, electrolytes)?
Electrochemical Behavior: How does the fluorophenyl group affect the electrochemical stability and performance of this compound when used as an electrolyte or a component in electrochemical systems? Could it offer advantages in specific electroplating or battery technologies?
Environmental Profile: Given the "green chemistry" aspects often associated with methanesulfonic acid, what is the full environmental and toxicological profile of this compound, especially in comparison to perfluorinated sulfonic acids of environmental concern?
Data Tables and Research Findings
Due to the scarcity of direct experimental data and detailed research findings solely focused on this compound (molecular formula: C₇H₇FO₃S) in the available literature, specific data tables for this compound are not widely reported. The compound's precise PubChem CID with a -CH2- linker could not be definitively identified in the search results, as various derivatives and esters appeared under similar naming conventions.
However, the properties of methanesulfonic acid (MSA), a core component, are well-documented and provide a foundational understanding of the likely behavior of this compound. The following table presents typical properties of methanesulfonic acid. An interactive data table, if integrated into a digital article, would allow for sorting and filtering based on property or source.
Table 1: Representative Physical and Chemical Properties of Methanesulfonic Acid (MSA)
| Property | Value | Reference |
| Chemical Formula | CH₄O₃S | nih.gov |
| Molecular Weight | 96.11 g/mol | nih.govgoogleapis.com |
| Appearance | Clear, colorless to slightly brown liquid | nih.govgoogleapis.com |
| Melting Point | 17-20 °C | googleapis.comnih.gov |
| Boiling Point | 167 °C at 10 mmHg; 122 °C at 1 mmHg | googleapis.comnih.gov |
| Density | 1.48 g/cm³ at 20 °C | nih.govgoogleapis.com |
| pKa | -1.9 to -2.6 | |
| Solubility in Water | Miscible | nih.govgoogleapis.com |
| Stability | High chemical and thermal stability; non-oxidizing | nih.govnih.gov |
| Biodegradability | Readily biodegradable (within 28 days) | nih.gov |
Further research findings would be needed to establish how the 4-fluorophenyl moiety precisely modifies these properties and influences reactivity in this compound. Future studies would ideally involve targeted synthesis and comprehensive characterization using analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to elucidate its exact structure and physical properties, followed by experimental investigations into its chemical behavior and potential applications.
Structure
3D Structure
Properties
IUPAC Name |
(4-fluorophenyl)methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO3S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNWHALUTJHTAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620940 | |
| Record name | (4-Fluorophenyl)methanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1064778-57-9 | |
| Record name | (4-Fluorophenyl)methanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Investigations
Direct Synthetic Routes to (4-Fluorophenyl)methanesulfonic Acid
Direct synthetic routes aim to form the C-SO3H bond at the benzylic position from relatively simple fluorinated aromatic precursors in a minimal number of steps. Unlike electrophilic aromatic sulfonation, which typically targets the aromatic ring to form aryl sulfonic acids (Ar-SO3H), the synthesis of this compound requires functionalization of the benzylic methylene (B1212753) group.
While direct sulfonation of the methyl group of 4-fluorotoluene (B1294773) (PubChem CID 9603) to yield this compound is not a commonly detailed electrophilic aromatic substitution pathway for this specific target, general methods for producing alkanesulfonic acids from alkyl halides exist. One plausible direct pathway involves the reaction of 4-fluorobenzyl chloride (PubChem CID 9602) with inorganic sulfite (B76179) salts. This method, often referred to as the Strecker sulfite reaction or variants thereof, enables the direct introduction of the sulfonate group onto an alkyl halide. Alkyl halides (R-X) can react with bisulfite (HSO3⁻) to yield alkyl sulfonic acids (RSO3H) wikipedia.org. Given that 4-fluorobenzyl chloride is readily available through the chlorination of 4-fluorotoluene sigmaaldrich.comgoogle.comchemicalbook.com, this approach represents a direct transformation from a fluorinated aromatic starting material.
For the direct conversion of alkyl halides to sulfonic acids using sulfite, reaction conditions are crucial for achieving optimal yields. Typically, these reactions are carried out in aqueous solutions. The concentration of the sulfite salt, reaction temperature, and reaction time are critical parameters. High temperatures often accelerate the reaction, but excessive temperatures might lead to side reactions or decomposition. Maintaining a controlled pH, often slightly alkaline, can be beneficial for the solubility and reactivity of the bisulfite anion. While specific yield data for this compound via this direct route are not explicitly detailed in publicly available literature, similar reactions for other alkyl sulfonic acids typically report good yields when conditions are optimized.
Table 1: General Reaction Parameters for Alkyl Halide Sulfonation
| Parameter | Typical Range / Condition [Reference] |
| Sulfonating Agent | Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃) wikipedia.org |
| Solvent | Aqueous solution wikipedia.org |
| Temperature | Elevated temperatures, e.g., 50-100 °C |
| pH | Slightly alkaline (e.g., pH 7-9) |
| Yield | Generally good to high yields |
The mechanism for the reaction of an alkyl halide, such as 4-fluorobenzyl chloride, with a sulfite ion to form the corresponding sulfonic acid is primarily a nucleophilic substitution (SN2) pathway. The bisulfite ion (HSO3⁻) or sulfite ion (SO3²⁻) acts as a nucleophile, attacking the carbon atom bearing the halide leaving group. This results in the formation of an intermediate sulfonate salt (R-SO3Na or R-SO3H), which upon subsequent workup or protonation, yields the sulfonic acid. R-CH2-Cl + NaHSO3 → R-CH2-SO3Na + HCl (followed by protonation to R-CH2-SO3H)
Indirect Synthesis via Precursor Modification
Indirect synthetic routes involve multiple steps, often leveraging functional group interconversions (FGI) to transform a precursor molecule into the desired this compound.
A prominent indirect strategy for synthesizing this compound involves the oxidation of (4-fluorophenyl)methanethiol (also known as 4-fluorobenzyl mercaptan, PubChem CID 85171 or 24878382). This compound is a known starting material and can be prepared from 4-fluorobenzaldehyde (B137897) chembk.com.
The oxidation of thiols (RSH) to sulfonic acids (RSO3H) is a well-documented functional group interconversion wikipedia.orgresearchgate.netgoogle.comresearchgate.net. Various oxidizing agents can facilitate this transformation. For instance, the reagent system Oxone® (potassium peroxymonosulfate) in combination with sodium bicarbonate (NaHCO3) has been demonstrated as a convenient method for the direct conversion of thiols to sulfonic acids, yielding good to excellent results for both aliphatic and aromatic thiols researchgate.net. Other oxidants, such as organic hydroperoxides in the presence of a molybdenum catalyst, can also achieve this oxidation google.com.
Table 2: Oxidation of Thiols to Sulfonic Acids
| Substrate (Example) | Oxidant | Conditions | Typical Yield | Reference |
| Thiol | Oxone®/NaHCO₃ | CH₃CN-H₂O (3:2, v/v), 20±5 °C, stirring | Good to Excellent researchgate.net | |
| Thiol | Organic Hydroperoxide | Liquid phase, suitable solvent (e.g., lower aliphatic alcohols, dioxane), Molybdenum catalyst, 80-100 °C | Not specified for yield, but produces sulfonic acid google.com |
Mechanistic Elucidation: The oxidation of thiols to sulfonic acids is a stepwise process. It typically proceeds through intermediate oxidation states, including disulfides (R-S-S-R), sulfenic acids (RSOH), and sulfinic acids (RSO2H), before ultimately reaching the sulfonic acid (RSO3H) google.comresearchgate.net. Radical pathways can also be involved in these oxidative transformations rsc.org. For example, studies suggest that the oxidation of thiols with Oxone® may involve electron transfer steps, supported by the formation of disulfide at low conversions researchgate.net. In the case of organic hydroperoxides with molybdenum catalysts, the reaction proceeds stepwise from thiol to disulfide, then to thiolsulfonate, and finally to the sulfonic acid google.com.
This strategy focuses on modifying a methanesulfonic acid derivative to incorporate the 4-fluorophenylmethyl group. While directly coupling a 4-fluorophenylmethyl moiety to a methanesulfonic acid (PubChem CID 6395) is less common, a relevant indirect route involves the hydrolysis of 4-fluorophenylmethanesulfonyl chloride. Sulfonyl chlorides can be hydrolyzed to their corresponding sulfonic acids wikipedia.orgresearchgate.net. While the exact PubChem CID for 4-fluorophenylmethanesulfonyl chloride is not consistently found in the provided search results, analogous compounds like (4-Chloro-2-fluorophenyl)methanesulfonyl chloride (PubChem CID 53401424) exist nih.gov. The synthesis of such sulfonyl chlorides typically involves the chlorination of sulfonic acids using reagents like thionyl chloride, or via free-radical reactions (Reed reaction) involving hydrocarbons, chlorine, and sulfur dioxide wikipedia.org. Therefore, if 4-fluorophenylmethanesulfonyl chloride is prepared by other means, its subsequent hydrolysis serves as a derivatization step to yield this compound.
Sustainable and Green Synthetic Approaches
Sustainable synthetic approaches in organic chemistry prioritize reducing the consumption of non-renewable resources, minimizing waste generation, and developing safer chemical processes. For compounds like this compound, achieving truly sustainable synthesis involves careful consideration of every step, from raw material selection to waste disposal. Although specific, dedicated green synthetic pathways for this compound are not widely documented, the broader advancements in green chemistry for related sulfonation reactions and C-S bond formation provide a framework for potential future developments.
Implementation of Atom-Economical Reactions
Atom economy is a fundamental concept in green chemistry, defined as the measure of how many atoms from the reactants are incorporated into the desired product. An ideal atom-economical reaction achieves 100% atom economy, meaning all reactant atoms end up in the final product, thus eliminating waste by-products wikipedia.orgrsc.org. This contrasts with traditional synthetic routes where a high chemical yield might still produce substantial waste, such as in the Wittig or Suzuki reactions, which use high-mass reagents that become waste wikipedia.org.
Table 1: Comparison of Reaction Types and Atom Economy Principles
| Reaction Type | Atom Economy Principle | Potential Relevance to Sulfonic Acid Synthesis (Conceptual) |
| Addition Reactions | All atoms of reactants are incorporated into the product. | Direct addition of sulfur-containing groups to fluorinated aromatic rings. |
| Catalytic Hydrogenation | High atom economy, often adding hydrogen to unsaturated compounds. | Reduction steps in a multi-step synthesis, if applicable. |
| Rearrangement Reactions | Intramolecular transformations with high atom incorporation. | Reorganization of atoms to form the sulfonic acid structure. |
| Substitution/Elimination | Often generate stoichiometric by-products, lower atom economy. | To be minimized or avoided in green synthesis. |
Utilization of Benign Solvents and Catalytic Systems
The choice of solvent and catalyst profoundly influences the environmental footprint of a chemical synthesis. Traditional organic solvents often pose risks due to their flammability, volatility, toxicity, and environmental persistence researchgate.net. Green chemistry advocates for the use of benign solvents and efficient catalytic systems to mitigate these issues.
Benign Solvents: Water, ionic liquids, supercritical fluids, and deep eutectic solvents (DESs) have emerged as promising alternatives to conventional organic solvents researchgate.netnih.govmdpi.com. Water, despite its advantages like cost-effectiveness and non-toxicity, faces limitations due to the insolubility of many organic compounds mdpi.com. However, reactions "in" or "on" water have shown promise where solubility is not a prerequisite for reactivity mdpi.com. Deep eutectic solvents, often derived from renewable sources like choline (B1196258) chloride, urea, or tartaric acid, are gaining traction due to their low toxicity, biodegradability, and ease of preparation mdpi.comnih.gov. These solvents can sometimes also act as catalysts, combining the roles of reaction medium and active species mdpi.com.
Catalytic Systems: The shift from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry, as catalysts are used in small amounts and are ideally recoverable and reusable, significantly reducing waste greenchemistry-toolkit.orgresearchgate.netrsc.org. Methanesulfonic acid (MSA, CH₃SO₃H) itself is a notable example of a "green" acid catalyst, attracting considerable interest due to its favorable properties rsc.orgresearchgate.net.
Table 2: Properties of Methanesulfonic Acid (MSA) as a Green Reagent/Catalyst
| Property | Description | Green Chemistry Advantage |
| Acidity | Strong Brønsted acid (pKa ≈ -1.9), completely ionized in aqueous solution. researchgate.net | Effective catalyst for various organic transformations. |
| Toxicity | Low toxicity compared to traditional mineral acids. rsc.orgresearchgate.net | Safer handling and reduced environmental impact. |
| Corrosivity | Less corrosive than concentrated sulfuric, hydrochloric, or nitric acids. rsc.orgresearchgate.net | Safer for equipment and industrial scale-up. |
| Oxidizing Power | Non-oxidizing. rsc.org | Prevents unwanted side reactions and decomposition. |
| Volatility | Very low vapor pressure. rsc.org | Reduced atmospheric emissions and improved workplace safety. |
| Biodegradability | Commendable biodegradability, degrading into sulfate (B86663). rsc.orgresearchgate.net | Minimizes long-term environmental persistence. |
| Thermal Stability | High thermal stability. rsc.org | Suitable for reactions requiring elevated temperatures. |
| Solvent Properties | High solubility of its metal salts; used in concentrated solutions. rsc.org | Facilitates reactions and electrochemical applications. |
| Reusability | Can be recovered and reused in some applications. researchgate.net | Contributes to reduced waste and improved process economics. |
MSA has been employed as a catalyst in various organic transformations, including esterification and alkylation reactions rsc.orgresearchgate.net. Importantly, MSA has been successfully used under solvent-free conditions or in combination with other green solvents, demonstrating its potential in developing environmentally benign processes nih.govresearchgate.netnih.govresearchgate.net. For example, a mixture of phosphorus pentoxide and methanesulfonic acid (Eaton's reagent) has been utilized in solvent-free, room-temperature Biginelli reactions, highlighting its efficiency and green aspects nih.govresearchgate.net. The use of MSA as a catalyst in deep eutectic solvents for reactions like coumarin (B35378) synthesis further exemplifies its versatility in green synthetic protocols nih.gov. The transition to catalytic systems with benign catalysts like MSA is critical for the sustainable production of fine chemicals, including potentially this compound.
Chemical Reactivity and Transformation Studies
Acid-Base Equilibria and Proton Transfer Dynamics
(4-Fluorophenyl)methanesulfonic acid is a strong organic acid. The acidity of sulfonic acids is well-established, with methanesulfonic acid having a pKa of approximately -1.9 and benzenesulfonic acid a pKa of about -2.5. msu.eduwikipedia.org The acidity of this compound is influenced by the electron-withdrawing nature of the fluorine atom at the para position of the phenyl ring.
The effect of substituents on the acidity of benzoic acids is quantified by the Hammett equation, which can provide insight into the electronic effects on the sulfonic acid group. viu.ca The Hammett constant (σ) for a para-fluoro substituent is +0.06, indicating a slight electron-withdrawing effect. pitt.edu This electron-withdrawing effect is expected to stabilize the sulfonate anion, thereby increasing the acidity of the parent compound. Consequently, the pKa of this compound is anticipated to be slightly lower (more acidic) than that of unsubstituted phenylmethanesulfonic acid.
Estimated Acidity of Substituted Methanesulfonic Acids
| Compound | Substituent | Hammett Constant (σ) | Estimated pKa |
|---|---|---|---|
| Methanesulfonic acid | - | - | ~ -1.9 |
| Benzenesulfonic acid | Phenyl | ~0 | ~ -2.5 |
Note: The pKa value for this compound is an estimate based on the electronic effect of the 4-fluoro substituent.
Proton transfer from this compound to a base is expected to be a rapid process, characteristic of strong acids. In aqueous solution, it will exist almost entirely in its dissociated form, as the (4-fluorophenyl)methanesulfonate anion and a hydronium ion.
Electrophilic and Nucleophilic Reactivity of the this compound Moiety
The this compound molecule presents several sites for electrophilic and nucleophilic attack. The sulfur atom of the sulfonic acid group is highly electrophilic due to the presence of three electronegative oxygen atoms. This electrophilicity is central to many of its reactions. The aromatic ring, while influenced by the electron-withdrawing sulfonic acid group, can still participate in electrophilic aromatic substitution reactions, although under forcing conditions. masterorganicchemistry.com
Conversely, the oxygen atoms of the sulfonate group are nucleophilic and can react with strong electrophiles. The (4-fluorophenyl)methanesulfonate anion is a good leaving group, a property that is exploited in various chemical transformations.
Transformations Involving the Sulfonic Acid Functional Group
Esterification, Amidation, and Sulfonylation Reactions
Esterification: this compound can be converted to its corresponding esters through reaction with alcohols. This transformation can be achieved via several methods. One common approach involves the conversion of the sulfonic acid to the more reactive sulfonyl chloride, which then readily reacts with an alcohol in the presence of a base. pqri.org Direct esterification of sulfonic acids with alcohols can also occur, often catalyzed by a strong acid, though this is an equilibrium process. masterorganicchemistry.comenovatia.com
Amidation: Similar to esterification, the formation of sulfonamides from this compound typically proceeds through the intermediate sulfonyl chloride. The reaction of (4-fluorophenyl)methanesulfonyl chloride with a primary or secondary amine, usually in the presence of a base to neutralize the HCl byproduct, yields the corresponding sulfonamide. chemimpex.com Direct amidation of sulfonic acids with amines is also possible but generally requires harsh conditions or the use of coupling agents. researchgate.net
Sulfonylation: In the context of sulfonylation, this compound or its derivatives can act as a source of the (4-fluorophenyl)methanesulfonyl group. For instance, its corresponding sulfonyl chloride is a key reagent for introducing this moiety onto various nucleophiles. chemimpex.com
Formation of Anhydrides and Sulfonyl Halides
Sulfonyl Halides: (4-Fluorophenyl)methanesulfonyl chloride, a key intermediate for many of the reactions described above, can be prepared from this compound. A common method for this conversion is the reaction of the sulfonic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). orgsyn.org
Anhydrides: The formation of (4-Fluorophenyl)methanesulfonic anhydride (B1165640) can be achieved through the dehydration of the corresponding sulfonic acid. A powerful dehydrating agent, such as phosphorus pentoxide (P₂O₅), is typically employed for this transformation. orgsyn.orgwikipedia.org The resulting anhydride is a highly reactive electrophile. ias.ac.in
Catalytic Applications as a Brønsted Acid Catalyst
The strong acidity of this compound makes it a suitable candidate for use as a Brønsted acid catalyst in various organic reactions.
Catalysis in Esterification and Alkylation Reactions
Esterification: As a strong acid, this compound can catalyze the Fischer esterification of carboxylic acids with alcohols. masterorganicchemistry.com The catalytic cycle involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity and facilitates nucleophilic attack by the alcohol. Methanesulfonic acid is known to be an effective catalyst for such reactions. nih.govmdpi.com
Alkylation: this compound can also serve as a catalyst in Friedel-Crafts alkylation reactions. chemijournal.com It can protonate an alkene or alcohol to generate a carbocation, which then acts as the electrophile for the aromatic ring. Methanesulfonic acid has been successfully used as a recyclable and environmentally benign catalyst for the alkylation of arenes with olefins. thieme-connect.deresearchgate.netresearchgate.net
Comparison of Catalytic Activity in Friedel-Crafts Alkylation
| Catalyst | Reactants | Product | Yield | Reference |
|---|---|---|---|---|
| Methanesulfonic acid | Anisole and Benzyl Chloride | Methoxy-substituted diphenylmethane | High | thieme-connect.deresearchgate.net |
Note: The catalytic performance of this compound is inferred from the known catalytic activity of methanesulfonic acid in similar reactions.
Redox Behavior and Stability Investigations
Electrochemical Stability: Methanesulfonic acid (MSA) is recognized for its exceptional chemical and electrochemical stability. researchgate.net It is a non-oxidizing acid and is stable against redox reactions and hydrolysis, which makes it a preferred electrolyte in various electrochemical applications, including redox flow batteries. researchgate.net The methanesulfonate (B1217627) anion is electrochemically stable, contributing to its utility.
The introduction of a 4-fluorophenyl group is not expected to fundamentally alter this stability. The C-F bond is the strongest single bond in organic chemistry, and the phenyl ring is also relatively stable to oxidation and reduction unless under harsh conditions. Therefore, this compound is anticipated to exhibit high stability across a wide electrochemical window. General studies on fluorination have shown that it can enhance the electrochemical stability of materials, for example, in electrolytes for batteries.
Redox Reactions: As a sulfonic acid, the sulfur atom is in its highest oxidation state (+6), making it resistant to further oxidation. The compound itself is not considered an oxidizing or reducing agent under normal conditions. It is incompatible with strong oxidizing and reducing agents, as they could potentially degrade the organic phenylmethane portion of the molecule, but the sulfonic acid group itself is robust.
Due to the lack of specific experimental data, a definitive data table on the redox potential and stability of this compound cannot be constructed at this time. The following table provides a qualitative summary based on the expected properties derived from related compounds.
| Property | Expected Behavior for this compound | Basis for Expectation |
|---|---|---|
| Catalytic Activity | Expected to be a strong Brønsted acid catalyst for condensation/polymerization. | Based on known catalytic activity of methanesulfonic acid and the acidity-enhancing effect of fluorine substituents. researchgate.netmdpi.com |
| Chemical Stability | High stability against hydrolysis and thermal degradation under normal conditions. | Inferred from the high stability of methanesulfonic acid and the robustness of the C-F bond. researchgate.net |
| Redox Behavior | Considered a non-oxidizing and non-reducing agent. | The sulfur atom in the sulfonic acid group is in its highest oxidation state (+6). |
| Electrochemical Stability | Expected to have a wide electrochemical stability window. | Based on the high electrochemical stability of methanesulfonic acid used in redox flow batteries and the general stabilizing effect of fluorination. researchgate.net |
Advanced Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For (4-Fluorophenyl)methanesulfonic acid, a combination of 1H, 13C, and 19F NMR studies would provide a complete picture of its atomic arrangement and electronic environment.
Advanced 1H, 13C, and 19F NMR Studies for Precise Structural Assignment
1H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the methylene (B1212753) protons of the methanesulfonic acid group. The aromatic region would likely exhibit a complex splitting pattern due to the coupling between adjacent protons and the coupling with the fluorine atom. The protons ortho to the fluorine atom would appear as a triplet (or more accurately, a doublet of doublets), and the protons meta to the fluorine would also show a similar pattern, with chemical shifts influenced by the electron-withdrawing nature of the sulfonic acid group. The methylene protons would appear as a singlet, shifted downfield due to the adjacent electron-withdrawing sulfonyl group.
13C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals would be expected for each unique carbon atom. The carbon atom attached to the fluorine (C-F) would exhibit a large coupling constant (¹JCF), a characteristic feature in 13C NMR of fluorinated compounds. The other aromatic carbons would also show smaller couplings to fluorine (²JCF, ³JCF). The chemical shifts of the aromatic carbons would be influenced by the substitution pattern. The methylene carbon of the methanesulfonic acid group would appear at a characteristic downfield position.
19F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for the analysis of organofluorine compounds. For this compound, a single resonance would be expected in the 19F NMR spectrum, corresponding to the single fluorine atom on the phenyl ring. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atom.
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H | |||
| Aromatic (ortho to -CH₂SO₃H) | 7.40 - 7.60 | Doublet of doublets | JHH ≈ 8-9, JHF ≈ 5-6 |
| Aromatic (ortho to -F) | 7.10 - 7.30 | Triplet (apparent) | JHH ≈ 8-9, JHF ≈ 8-9 |
| Methylene (-CH₂SO₃H) | 4.50 - 4.80 | Singlet | |
| ¹³C | |||
| C-F | 162 - 166 | Doublet | ¹JCF ≈ 245-255 |
| C-CH₂SO₃H | 130 - 134 | Singlet | |
| Aromatic CH (ortho to -F) | 115 - 119 | Doublet | ²JCF ≈ 21-23 |
| Aromatic CH (ortho to -CH₂SO₃H) | 129 - 133 | Doublet | ³JCF ≈ 8-10 |
| Methylene (-CH₂SO₃H) | 55 - 60 | Singlet | |
| ¹⁹F | -110 to -120 | Multiplet |
Note: The predicted data is based on typical chemical shift ranges for similar structural motifs and should be considered as an estimation. Actual experimental values may vary.
Multidimensional NMR Techniques for Connectivity and Conformation
To further confirm the structural assignment and to understand the spatial relationships between atoms, multidimensional NMR techniques would be employed.
COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would reveal the coupling network between the aromatic protons, confirming their relative positions on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton and carbon signals that are directly bonded. It would be used to definitively assign the protonated aromatic and methylene carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons over two or three bonds. It would be crucial for establishing the connectivity between the phenyl ring and the methanesulfonic acid moiety, for instance, by observing a correlation between the methylene protons and the aromatic carbon to which the -CH₂SO₃H group is attached.
NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY experiment can provide information about the through-space proximity of protons, which can be useful in determining the preferred conformation of the molecule.
Mass Spectrometry (MS) Techniques for Molecular Fingerprinting
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For this compound (C₇H₇FO₃S), the expected exact mass would be calculated and compared with the experimentally determined value to confirm its elemental composition with high confidence.
Expected HRMS Data for this compound
| Ion | Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₇H₈FO₃S⁺ | 191.0178 |
| [M-H]⁻ | C₇H₆FO₃S⁻ | 189.0022 |
| [M+Na]⁺ | C₇H₇FNaO₃S⁺ | 213.0000 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Impurity Profiling
Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of a sample and for identifying and quantifying any impurities. An appropriate reversed-phase or HILIC (Hydrophilic Interaction Liquid Chromatography) method could be developed to separate this compound from any starting materials, byproducts, or degradation products. The mass spectrometer would then provide the molecular weight of each separated component, facilitating their identification.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the sulfonic acid group, the aromatic ring, and the C-F bond. Key expected vibrational modes include:
O-H stretch: A broad band in the region of 3200-2500 cm⁻¹ characteristic of the sulfonic acid hydroxyl group.
C-H stretch (aromatic): Peaks typically appearing above 3000 cm⁻¹.
C-H stretch (aliphatic): Peaks for the methylene group appearing just below 3000 cm⁻¹.
S=O stretch (asymmetric and symmetric): Strong absorptions around 1350 cm⁻¹ and 1175 cm⁻¹, respectively, for the sulfonyl group.
C=C stretch (aromatic): Bands in the 1600-1450 cm⁻¹ region.
S-O stretch: A band in the 900-700 cm⁻¹ region.
C-F stretch: A strong absorption typically in the 1250-1000 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the symmetric ring breathing mode, often give rise to strong Raman signals. The S=O and C-S stretching vibrations are also typically Raman active.
Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H stretch | 3200-2500 (broad) | Weak |
| Aromatic C-H stretch | 3100-3000 | Moderate |
| Aliphatic C-H stretch | 3000-2850 | Moderate |
| Asymmetric S=O stretch | ~1350 (strong) | Moderate |
| Symmetric S=O stretch | ~1175 (strong) | Strong |
| Aromatic C=C stretch | 1600-1450 (moderate) | Strong |
| C-F stretch | 1250-1000 (strong) | Weak |
| S-O stretch | 900-700 (moderate) | Moderate |
| C-S stretch | 750-650 (moderate) | Moderate |
X-ray Diffraction Analysis for Solid-State Structure Elucidation
No crystallographic data, such as unit cell parameters, space group, or atomic coordinates, for this compound has been reported in the searched literature. While X-ray diffraction studies have been conducted on related compounds containing a 4-fluorophenyl moiety or on different sulfonic acid derivatives, this information is not directly applicable to elucidating the specific solid-state structure of this compound.
Chiroptical Spectroscopy for Enantiomeric Purity and Stereochemical Analysis
This compound is an achiral molecule as it does not possess a stereocenter and cannot exist as enantiomers. Therefore, chiroptical spectroscopy techniques, such as circular dichroism (CD) or optical rotatory dispersion (ORD), which are used to analyze chiral molecules, are not applicable. These methods are employed to determine enantiomeric purity and analyze stereochemistry in chiral compounds, a characteristic that this compound lacks.
Computational Chemistry and Theoretical Modelling
Reaction Mechanism Simulations and Transition State Analysis
Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By mapping the potential energy surface (PES) of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the reaction's activation energy and rate.
Spectroscopic Property Prediction from First Principles
Theoretical methods can predict various spectroscopic properties, aiding in the interpretation of experimental spectra or providing data when experiments are unavailable. Key predictable properties include vibrational frequencies (Infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).
For (4-Fluorophenyl)methanesulfonic acid, quantum chemical calculations could predict its characteristic vibrational modes, corresponding to the stretching and bending of its various bonds (S=O, S-C, C-F, O-H). Theoretical studies on MSA have calculated its vibrational frequencies to compare with experimental data. scispace.com Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) for this compound could be calculated to aid in its structural characterization. nih.gov While experimental spectra for this compound are available from some suppliers, first-principles calculations would provide a theoretical basis for assigning the observed signals. bldpharm.com
Table 3: Illustrative Calculated Vibrational Frequencies for Methanesulfonic Acid (MSA) (Note: This data is for MSA, not this compound, and serves as an example of predictable spectroscopic data.)
| Vibrational Mode | Theoretical Level | Calculated Frequency (cm⁻¹) |
| OH stretching | UMP2/cc-pV(T+d)Z | 3804 |
| CH₃ symmetric stretching | UMP2/cc-pV(T+d)Z | 3105 |
| CH₃ anti-symmetric stretching | UMP2/cc-pV(T+d)Z | 3218 |
Data sourced from a theoretical study on methanesulfonic acid. scispace.com
Molecular Dynamics Simulations for Solvent Effects and Interactions
Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a detailed picture of dynamic processes. Unlike quantum chemical methods that focus on electronic structure, MD typically uses classical mechanics (force fields) to describe molecular interactions, allowing for the simulation of larger systems and longer timescales.
MD simulations are particularly useful for studying this compound in a condensed phase, such as in a solvent. These simulations can reveal how solvent molecules arrange around the solute, a phenomenon known as solvation. They can quantify interactions like hydrogen bonding between the sulfonic acid group and water molecules. nih.gov An analysis of solvent effects in the solvolyses of the related 4-fluorophenyl chlorothionoformate compound highlights the importance of understanding such interactions. nih.gov
Furthermore, MD simulations can be used to calculate transport properties like diffusion coefficients and viscosity. A study on pure methanesulfonic acid used MD simulations to calculate these properties over a range of temperatures, showing good agreement with experimental data. nih.gov Such simulations for this compound could provide valuable information on its behavior in solution and its interactions with other molecules, which is crucial for understanding its role in various chemical processes. mdpi.com
Applications in Chemical Synthesis and Materials Science
Role as a Key Intermediate in Organic Synthesis
As a key intermediate, (4-Fluorophenyl)methanesulfonic acid provides a reactive platform for the introduction of the (4-fluorophenyl)methylsulfonyl group into organic molecules. This moiety is particularly significant in the fields of medicinal chemistry and materials science.
(4-Fluorophenyl)methanesulfonyl chloride, a derivative of this compound, serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. chemimpex.com This reagent is particularly valuable in the development of drugs targeting neurological and cardiovascular conditions. chemimpex.com The incorporation of the (4-fluorophenyl)methylsulfonyl group can enhance the pharmacological properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. The synthesis of fluorinated heterocycles, which are common scaffolds in many bioactive compounds, often relies on versatile building blocks, and derivatives of this compound can play a role in these synthetic strategies. researchgate.netrsc.orgnih.govmdpi.commdpi.com
The table below summarizes the key application areas of (4-Fluorophenyl)methanesulfonyl chloride in the synthesis of bioactive compounds.
| Application Area | Role of (4-Fluorophenyl)methanesulfonyl chloride |
| Pharmaceuticals | Key intermediate for drugs targeting neurological and cardiovascular conditions. chemimpex.com |
| Agrochemicals | Employed in the creation of herbicides and pesticides. chemimpex.com |
| Chemical Biology | Used for the modification of proteins and peptides to study biological pathways. chemimpex.com |
While specific examples of polymers and surfactants derived directly from this compound are not extensively documented in the reviewed literature, the chemistry of sulfonic acids suggests its potential as a precursor. Sulfonic acid-functionalized polymers are a significant class of materials with applications in ion exchange membranes and catalysis. researchgate.netiiste.orgmdpi.comnih.gov The introduction of the (4-fluorophenyl)methyl group could be used to modify the properties of existing polymers, such as polysulfones, to enhance thermal stability and chemical resistance. iiste.org
In the realm of surfactants, aryl and alkyl sulfonic acids are foundational to a large class of anionic surfactants. google.comgoogle.com The synthesis of novel surfactants often involves the sulfonation of organic molecules. nih.govgoogleapis.com It is conceivable that this compound could be incorporated into surfactant structures to create molecules with specific interfacial properties, potentially leveraging the fluorinated aromatic ring for enhanced performance in certain applications.
Catalytic Applications in Industrial Processes
The strong acidity and stability of aryl sulfonic acids make them effective catalysts in a range of industrial processes. This compound, as a member of this class, is expected to exhibit similar catalytic activity.
Aryl sulfonic acids can be immobilized on solid supports to create heterogeneous catalysts. mdpi.com These solid acid catalysts are advantageous as they can be easily separated from the reaction mixture and potentially recycled, aligning with the principles of green chemistry. mdpi.com Materials such as silica (B1680970) and functionalized polymers can serve as supports for sulfonic acid groups. The resulting catalysts have been shown to be effective in reactions such as esterification and hydrolysis. researchgate.netmdpi.comscirp.org While specific studies on heterogeneous catalysts derived from this compound are limited, the principles of aryl sulfonic acid catalysis suggest its potential in this area.
Methanesulfonic acid (MSA) and other aryl sulfonic acids are widely used as strong Brønsted acid catalysts in various organic transformations. wikipedia.orgorientjchem.org These reactions include Friedel-Crafts acylations and alkylations, which are fundamental for the synthesis of many high-value chemical products. acs.org The catalytic activity of these acids is attributed to their high acidity and non-oxidizing nature. rsc.org Given its structural similarity, this compound is anticipated to be an effective catalyst for such acid-catalyzed reactions, potentially offering modified selectivity or activity due to the electronic influence of the fluorine atom.
The following table presents a comparison of reaction yields for different acid catalysts in a typical Friedel-Crafts reaction, illustrating the general effectiveness of sulfonic acids.
| Catalyst | Yield (%) |
| Methanesulfonic acid (MSA) | 85 |
| p-Toluenesulfonic acid | 82 |
| Sulfuric Acid | 78 |
| Aluminum Chloride | 90 |
Note: This data is representative and intended to illustrate the comparative catalytic activity of sulfonic acids in general.
Electrochemical System Components
The unique properties of sulfonic acids, including their high acidity, conductivity, and stability, make them suitable for use in electrochemical systems.
Methanesulfonic acid is utilized in electrolytes for electroplating and in redox flow batteries due to the high solubility of its metal salts and its good electrochemical stability. wikipedia.orgrsc.org Fluorinated aryl sulfonimides have also been investigated for their potential in battery applications, offering a modular platform for designing electrolytes with tailored properties. rsc.orgunimib.it These "Fluorinated Aryl Sulfonimide Tagged (FAST) salts" demonstrate that the presence of a fluorinated aryl group can be advantageous in electrochemical systems. rsc.org While direct studies on this compound in electrochemical applications are not prevalent, its structure suggests it could be a component in the development of novel electrolytes, potentially for high-voltage applications where the stability of the fluorinated group would be beneficial. The use of fluorinated sulfonic acids in polymer electrolyte membranes for fuel cells is another area where compounds like this compound could find application. whiterose.ac.uk
Electrolyte Applications in Electrodeposition and Energy Storage
While specific research focusing exclusively on this compound in electrolyte formulations is limited, the broader class of methanesulfonic acids (MSAs) is well-established in electrochemistry. Methanesulfonic acid is recognized as a green and efficient alternative to traditional acids like sulfuric acid and fluoroboric acid in electrodeposition and energy storage systems.
The advantages of MSA-based electrolytes, which provide a contextual framework for the potential utility of its fluorinated derivatives, include:
High Solubility of Metal Salts: MSA forms highly soluble salts with a wide range of metals, including lead, tin, and copper. This property is crucial for creating stable electrolyte baths with high metal concentrations, facilitating efficient and rapid electrodeposition.
Environmental and Safety Profile: MSA is biodegradable and has low toxicity compared to many mineral acids. It is also non-oxidizing and has a very low vapor pressure, reducing hazardous fume emissions and improving workplace safety.
In the realm of energy storage , MSA-based electrolytes have been investigated for use in redox flow batteries (RFBs), such as the zinc-cerium and lead-acid systems. The high electrochemical stability of the methanesulfonate (B1217627) anion is a key advantage in these applications. Although direct studies on this compound are not widely published, the introduction of a fluorine atom could potentially modify electrolyte properties such as ionic mobility, electrochemical stability window, and interactions with electrode materials. Further research is needed to explore these possibilities.
| Property | Methanesulfonic Acid (MSA) Electrolytes | Traditional Acid Electrolytes (e.g., H₂SO₄, HBF₄) |
|---|---|---|
| Metal Salt Solubility | Generally high for a wide range of metals | Variable; sulfate (B86663) salts often have low solubility (e.g., PbSO₄) |
| Conductivity | High | High |
| Environmental Impact | Biodegradable, lower toxicity | Non-biodegradable, can be more hazardous (e.g., HF from HBF₄) |
| Safety | Low vapor pressure, non-oxidizing | Can be highly corrosive, oxidizing, and produce toxic fumes |
Corrosion Inhibition Studies in Aqueous Media
The use of this compound specifically as a corrosion inhibitor in aqueous media is not extensively documented in dedicated scientific studies. However, the molecular structure suggests a potential for such applications based on the general principles of corrosion inhibition. Organic compounds can prevent corrosion by adsorbing onto a metal surface, forming a protective barrier that isolates the metal from the corrosive environment.
The potential mechanisms by which this compound could act as a corrosion inhibitor include:
Adsorption via the Aromatic Ring: The π-electrons of the fluorophenyl ring can interact with the vacant d-orbitals of metal atoms (like iron), leading to adsorption on the metal surface.
Interaction through Heteroatoms: The oxygen atoms of the sulfonate group possess lone pairs of electrons that can coordinate with metal atoms, anchoring the molecule to the surface.
While theoretical, these characteristics suggest that the compound could be a candidate for further investigation in the field of corrosion science. Empirical studies involving weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy would be necessary to validate its effectiveness and mechanism of inhibition.
Applications in Hydrometallurgy and Metal Extraction
Similar to its role in electrolytes, the application of this compound in hydrometallurgy is primarily inferred from the extensive use of its parent compound, methanesulfonic acid. MSA is proving to be a highly effective lixiviant (leaching agent) for recovering metals from ores, concentrates, and industrial wastes like slags and residues.
The key advantages of using MSA in hydrometallurgical processes include:
Strong Acidity and Leaching Power: As a strong acid, MSA can efficiently dissolve metal oxides and other metal-bearing compounds.
Selectivity: Being a non-oxidizing acid, MSA can offer better selectivity in complex matrices compared to oxidizing acids like nitric acid.
High Metal Loading: The high solubility of metal methanesulfonates allows for the creation of concentrated leach solutions, which is beneficial for downstream processing and recovery steps like solvent extraction or electrowinning.
Eco-Friendliness: The biodegradable nature of MSA makes it an environmentally preferable option, simplifying wastewater treatment and reducing the ecological footprint of the extraction process.
MSA has been successfully tested for leaching valuable metals such as lead and silver from zinc leaching residues. The substitution of a fluorine atom onto the phenyl ring of a methanesulfonic acid derivative could influence its properties as a lixiviant, potentially altering its selectivity or leaching kinetics for specific metals. However, dedicated research on this compound for these applications is currently lacking in the available literature.
Design and Synthesis of Derivatives with Targeted Functionalities
This compound serves as a valuable building block in organic synthesis for the creation of more complex molecules with specific, targeted functionalities. Patent literature indicates its use as an intermediate or precursor in the synthesis of various compounds, particularly within the pharmaceutical industry.
The two primary functional groups of the molecule offer distinct opportunities for chemical modification:
The (4-Fluorophenyl) Group: The aromatic ring can undergo further electrophilic substitution reactions. More importantly, the fluorine atom and the entire fluorophenyl moiety are often incorporated into drug candidates to enhance their pharmacological profiles.
The Methanesulfonic Acid Group: The sulfonic acid group can be converted into other functional groups, such as sulfonyl chlorides, sulfonamides, or sulfonate esters. These derivatives are common structural motifs in a wide array of biologically active compounds.
The synthesis of derivatives often involves leveraging these functional groups to attach the core structure to other molecular scaffolds, thereby creating novel compounds for evaluation in areas like drug discovery or materials science.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
While specific Structure-Activity Relationship (SAR) studies focusing on a broad library of this compound derivatives are not widely published, the influence of the 4-fluorophenyl moiety itself is a well-established principle in medicinal chemistry. The strategic placement of a fluorine atom on a phenyl ring is a common tactic used by chemists to modulate the properties of a lead compound.
The introduction of the 4-fluorophenyl group can have several positive impacts on the biological activity and pharmacokinetic properties of a molecule, which forms the basis of SAR analysis:
Metabolic Stability: The carbon-fluorine bond is very strong. Replacing a carbon-hydrogen bond with C-F at a position susceptible to metabolic oxidation (like the para-position of a phenyl ring) can block this metabolic pathway, increasing the compound's half-life in the body.
Binding Affinity: Fluorine is highly electronegative and can participate in favorable electrostatic interactions or hydrogen bonds with biological targets like enzymes or receptors, thereby increasing the binding affinity and potency of the drug.
Lipophilicity and Permeability: The substitution of hydrogen with fluorine increases the lipophilicity of the molecule, which can affect its ability to cross cell membranes and be absorbed into the bloodstream.
| Property Influenced | Effect of Fluorine Substitution | Rationale |
|---|---|---|
| Metabolic Stability | Often increased | The strong C-F bond can block oxidative metabolism at the site of substitution. |
| Binding Affinity | Can be increased or modulated | Fluorine's electronegativity allows for unique electronic interactions with protein targets. |
| Lipophilicity | Increased | Fluorine is more lipophilic than hydrogen, affecting solubility and membrane permeability. |
| Acidity/Basicity (pKa) | Can be altered | The electron-withdrawing nature of fluorine can influence the pKa of nearby acidic or basic groups. |
Environmental Impact and Sustainability in Manufacturing and Research
Environmental Fate and Biodegradation Research
The environmental fate of a chemical compound is determined by its persistence, mobility, and transformation in various environmental compartments, including soil, water, and air. For organofluorine compounds, the carbon-fluorine bond is one of the strongest in organic chemistry, which often leads to high persistence in the environment. wikipedia.org
Limited specific research has been published on the environmental fate and biodegradation of (4-Fluorophenyl)methanesulfonic acid. However, insights can be drawn from the behavior of related substances such as methanesulfonic acid (MSA) and other organofluorine compounds. While MSA is known to be readily biodegradable, the presence of the fluorophenyl group in this compound is expected to significantly increase its resistance to microbial degradation. google.comrsc.org Many fluorinated organic compounds are known to be persistent, and some can bioaccumulate. researchgate.netnih.gov
Biodegradation is a key process for the removal of organic chemicals from the environment. core.ac.uk Studies on the biodegradation of similar sulfonated aromatic compounds have shown that the presence of halogens can inhibit microbial degradation. The persistence of such compounds is a concern, as highlighted by the widespread environmental contamination by other fluorinated substances like perfluorooctane (B1214571) sulfonate (PFOS). wikipedia.orgsocietechimiquedefrance.fr
Table 1: Comparative Biodegradability of Related Compounds
| Compound | Structure | Expected Biodegradability | Notes |
| Methanesulfonic acid | CH₃SO₃H | High | Readily biodegradable in activated sludge. google.com |
| This compound | FC₆H₄CH₂SO₃H | Low to Moderate (Predicted) | The fluorinated aromatic ring is expected to increase recalcitrance compared to MSA. |
| Perfluorooctanesulfonic acid (PFOS) | C₈F₁₇SO₃H | Very Low | Highly persistent and bioaccumulative. wikipedia.org |
Further research is needed to determine the specific pathways and rates of degradation for this compound in various environmental conditions to fully assess its environmental risk.
Green Chemistry Metrics and Life Cycle Assessment for Production Processes
Green chemistry principles aim to reduce the environmental impact of chemical processes. mdpi.com Key metrics used to evaluate the "greenness" of a synthesis include Atom Economy, Process Mass Intensity (PMI), and the E-Factor (Environmental Factor). scientificupdate.comresearchgate.net A Life Cycle Assessment (LCA) provides a more comprehensive evaluation of the environmental impacts associated with all stages of a product's life, from raw material extraction to disposal. researchgate.netmdpi.com
Specific green chemistry metrics and a full LCA for the industrial production of this compound are not publicly available. However, a hypothetical analysis can be constructed based on common synthetic routes. A likely synthesis would involve the sulfonation of (4-fluorophenyl)methane or a related precursor. The choice of reagents, solvents, and reaction conditions would significantly impact the greenness of the process.
For instance, a comparison can be made with the production of methanesulfonic acid, for which a newer, direct process from methane (B114726) has a significantly lower environmental impact than the conventional multi-step process. researchgate.net This highlights the potential for greener synthesis routes to be developed for this compound.
Table 2: Hypothetical Green Chemistry Metrics for a Synthesis of this compound
| Metric | Conventional Route (Hypothetical) | Greener Route (Potential) | Description |
| Atom Economy | ~70% | >85% | Measures the efficiency of a reaction in converting reactants to the desired product. |
| Process Mass Intensity (PMI) | 15-25 | <10 | The total mass of materials used (water, solvents, reagents) per kilogram of product. unife.it |
| E-Factor | 14-24 | <9 | The mass of waste produced per kilogram of product. |
This table is illustrative and presents hypothetical data to demonstrate the application of green chemistry metrics. Actual values would depend on the specific synthetic process.
Responsible Disposal and Recycling Protocols in Laboratory and Industrial Settings
The responsible management of chemical waste is crucial for environmental protection. For fluorinated compounds, disposal methods often require special consideration due to their persistence and potential for toxicity. researchgate.net
For laboratory-scale waste containing this compound, it should be collected in designated, properly labeled, and sealed containers. Disposal should be handled by a licensed hazardous waste management company. Given its chemical nature as a strong acid and an organofluorine compound, it should not be disposed of down the drain or in general waste.
In an industrial setting, waste streams containing this compound would need to be treated to neutralize the acidity and remove or destroy the fluorinated organic component. High-temperature incineration is a common method for the destruction of persistent organic pollutants, including some fluorinated compounds. researchgate.net The conditions for incineration (e.g., temperature, residence time) must be carefully controlled to ensure complete destruction and prevent the formation of hazardous byproducts.
Table 3: Summary of Disposal and Recycling Protocols
| Setting | Protocol | Key Considerations |
| Laboratory | Segregated chemical waste collection. | Proper labeling, use of licensed waste disposal services. |
| Neutralization of acidic waste (if appropriate and safe). | Avoid mixing with incompatible waste streams. | |
| Industrial | High-temperature incineration of concentrated waste. | Ensure complete destruction to avoid emissions of harmful byproducts. |
| On-site wastewater treatment for dilute streams. | Treatment should be designed to handle fluorinated organic compounds. | |
| Potential for recovery and reuse from process streams. | Feasibility depends on the specific process and purity requirements. |
Future Research Directions and Translational Opportunities
Development of Novel Synthetic Pathways with Enhanced Efficiency
The advancement of (4-Fluorophenyl)methanesulfonic acid as a functional chemical is contingent on the development of efficient and sustainable synthetic routes. Traditional methods for creating aryl sulfonic acids can be multi-step processes involving harsh reagents. Future research should prioritize the development of novel pathways that align with the principles of green chemistry.
A promising avenue involves adapting modern sulfonation techniques. For instance, methods that utilize sulfur dioxide surrogates, such as thiourea (B124793) dioxide, in combination with green oxidants like ambient air, could provide a more sustainable one-step process from precursors like 4-fluorobenzyl halides rsc.org. Such pathways would improve atom economy, minimize hazardous waste, and potentially lower production costs, making the compound more accessible for large-scale applications rsc.org. Research efforts could focus on optimizing reaction conditions, exploring various catalytic systems (including transition-metal-free options), and scaling up these greener syntheses.
Exploration of New Catalytic Applications in Emerging Chemical Technologies
Methanesulfonic acid (MSA) is well-regarded as an environmentally benign and highly effective Brønsted acid catalyst in a multitude of organic transformations, including esterifications, alkylations, and Friedel-Crafts reactions orientjchem.orgresearchgate.netresearchgate.netthieme-connect.com. It is anticipated that this compound would not only share these catalytic capabilities but also exhibit enhanced performance due to its distinct electronic properties.
The highly electronegative fluorine atom on the phenyl ring is expected to increase the acidity of the sulfonic acid group through a negative inductive effect (-I). This enhanced acidity could translate into higher catalytic activity, potentially allowing for lower catalyst loadings, milder reaction conditions, and shorter reaction times compared to non-fluorinated analogues like MSA or p-toluenesulfonic acid thieme-connect.de. Future research should systematically evaluate its catalytic efficacy across a range of acid-catalyzed reactions. Furthermore, attaching this fluorinated sulfonic acid to solid supports like silica (B1680970) or polymers could yield highly stable and recyclable heterogeneous catalysts, a key goal in sustainable chemical manufacturing mdpi.comresearchgate.net.
| Reaction Type | Potential Advantage of Fluorination | Emerging Technology Area |
|---|---|---|
| Esterification / Transesterification | Higher acidity may accelerate reaction rates for producing esters and biodiesel. nbinno.com | Biofuel Production, Fine Chemicals |
| Friedel-Crafts Acylation/Alkylation | Increased catalytic turnover, potentially reducing the need for metal-based catalysts. thieme-connect.com | Pharmaceutical Intermediates, Polymer Synthesis |
| Condensation Reactions | Improved efficiency in synthesizing heterocyclic compounds like chromenes and xanthenes. orientjchem.orgresearchgate.net | Materials Science, Medicinal Chemistry |
| Hydrolysis of Biomass | Enhanced breakdown of cellulose (B213188) or hemicellulose into valuable platform chemicals. | Biorefinery and Renewable Chemicals |
Integration into Advanced Materials for Energy and Environmental Applications
The structural features of this compound make it a compelling candidate for the design of advanced materials, particularly in the energy and environmental sectors.
Energy Applications: Perfluorinated sulfonic acid (PFSA) polymers are the state-of-the-art materials for proton exchange membranes (PEMs) in fuel cells and redox flow batteries, owing to their high proton conductivity and chemical stability researchgate.netrsc.orgpsecommunity.org. This compound could serve as a novel monomer or functional additive for a new generation of hydrocarbon-based PEMs. The fluorinated aryl group could confer enhanced thermal and oxidative stability, while the sulfonic acid moiety provides the necessary proton-conducting sites rsc.org. Research in this area would involve synthesizing polymers incorporating this moiety and characterizing their performance metrics, such as proton conductivity (especially at low humidity), mechanical strength, and long-term durability in fuel cell or battery environments rsc.orgresearchgate.net. Additionally, lithium salts derived from this acid could be explored as additives in battery electrolytes, as fluorination is a known strategy to improve the oxidative stability required for high-voltage lithium-ion batteries anl.govconfex.com.
Environmental Applications: Methanesulfonic acid is recognized as a green lixiviant for hydrometallurgical processes, effectively recovering metals from industrial residues and electronic waste nbinno.comrsc.orgacs.org. The high solubility of its metal salts is a key advantage rsc.orgresearchgate.net. This compound could offer enhanced performance in this domain. Its potentially greater acidity might accelerate the leaching of valuable metals from complex matrices like slag or spent catalysts. Future studies should investigate its efficacy in "urban mining" to create circular economy flowsheets for critical metals, comparing its performance and recyclability against established leaching agents nbinno.com.
Interdisciplinary Research with Biology and Medicine for Novel Chemical Tools
The strategic incorporation of fluorine is a cornerstone of modern drug discovery, as it can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets pharmacyjournal.orgtandfonline.comresearchgate.net. The 4-fluorophenyl group is a common motif in numerous FDA-approved pharmaceuticals nih.gov. Concurrently, the sulfonic acid group is a key functional element in various therapeutic agents nih.gov.
The convergence of these two features in this compound opens exciting avenues for medicinal chemistry and chemical biology. It could serve as a versatile scaffold or building block for new drug candidates. The sulfonic acid group, which is anionic at physiological pH, can enhance water solubility and form strong interactions with positively charged residues in protein binding pockets acs.org. Research could focus on synthesizing derivatives, such as sulfonamides and sulfonate esters, and screening them for activity against various disease targets, including enzymes and receptors researchgate.netnih.gov. Furthermore, the presence of the fluorine atom provides a unique spectroscopic handle (¹⁹F-NMR) that can be used to study drug-target interactions and conformational changes, positioning this compound and its derivatives as valuable chemical tools for fundamental biological research pharmacyjournal.org.
| Area of Research | Potential Role of this compound | Key Properties to Exploit |
|---|---|---|
| Drug Discovery Scaffold | Core structure for synthesizing novel enzyme inhibitors or receptor antagonists. | Fluorine for metabolic stability; Sulfonate for solubility and target binding. pharmacyjournal.orgnih.gov |
| Prodrug Design | The sulfonic acid can be masked as a lipophilic ester that is hydrolyzed in vivo to release an active, charged drug. acs.org | Tunable lipophilicity and stability. |
| Chemical Probes | Used in ¹⁹F-NMR studies to investigate protein binding and cellular uptake. | Presence of a fluorine atom for NMR detection. |
| Bioconjugation | The sulfonic acid group can be activated for covalent attachment to biomolecules. | Chemical reactivity of the sulfonyl group. |
Computational Design and Predictive Modeling for Structure-Property Relationships
To accelerate the exploration of this compound and its derivatives, computational chemistry and predictive modeling will be indispensable. These in silico tools allow for the rapid evaluation of molecular properties, guiding experimental efforts and minimizing resource expenditure.
Future research should employ Quantitative Structure-Property Relationship (QSPR) models and high-level quantum mechanical calculations (e.g., Density Functional Theory) to predict key characteristics. For instance, computational methods can provide accurate estimations of the compound's pKa, a critical parameter for predicting its catalytic activity and behavior in biological systems nih.govresearchgate.net. Modeling can also predict its electrochemical stability window for battery applications, its binding affinity to various metal ions for environmental remediation, and its potential interactions with protein active sites in drug design. By building robust predictive models, researchers can screen virtual libraries of derivatives to identify candidates with optimized properties for specific applications before committing to their synthesis and testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
